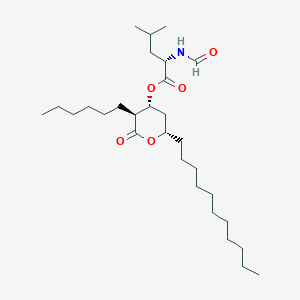
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine, also known as Lu AE58054, is a novel compound that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 is a selective 5-HT6 receptor antagonist, which means it blocks the activity of the 5-HT6 receptor in the brain. The 5-HT6 receptor is involved in the regulation of cognitive function and memory, and its blockade by this compound AE58054 leads to an improvement in cognitive function and memory.
Biochemical and Physiological Effects:
This compound AE58054 has been shown to improve cognitive function, memory, and quality of life in patients with Alzheimer's disease. It has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In addition, this compound AE58054 has been shown to have a good safety profile and to be well-tolerated in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 is its selectivity for the 5-HT6 receptor, which makes it a useful tool for studying the role of this receptor in cognitive function and memory. However, one limitation of this compound AE58054 is its relatively low potency, which may limit its usefulness in some experimental paradigms.
Zukünftige Richtungen
There are several future directions for the study of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054. One direction is to further explore its mechanism of action and its effects on other neurotransmitter systems in the brain. Another direction is to investigate its potential therapeutic effects on other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, future research could focus on the development of more potent and selective 5-HT6 receptor antagonists for the treatment of cognitive impairment and other neurological disorders.
Synthesemethoden
The synthesis of 8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 involves the reaction of 7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine with 2,3-dihydro-1-benzofuran-7-carbaldehyde in the presence of a chlorinating agent such as thionyl chloride. The resulting intermediate is then treated with sodium hydroxide and chloroacetyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
8-Chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine AE58054 has been extensively studied for its potential therapeutic effects on cognitive impairment associated with Alzheimer's disease and other neurodegenerative disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the accumulation of beta-amyloid plaques in the brain. Clinical trials in humans have also demonstrated its efficacy in improving cognitive function and quality of life in patients with Alzheimer's disease.
Eigenschaften
CAS-Nummer |
131766-66-0 |
|---|---|
Molekularformel |
C21H26ClNO3 |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-7-(methoxymethoxy)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C21H24ClNO3/c1-23-8-6-15-10-19(22)20(26-13-24-2)11-17(15)18(12-23)16-5-3-4-14-7-9-25-21(14)16/h3-5,10-11,18H,6-9,12-13H2,1-2H3 |
InChI-Schlüssel |
IIBIGRAOJKCFBR-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)OCOC)Cl |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)OCOC)Cl |
Synonyme |
7-CBFMMMB 7-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



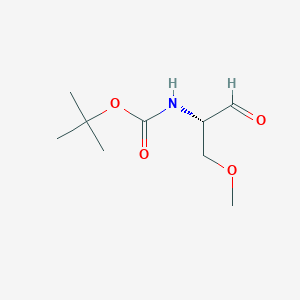


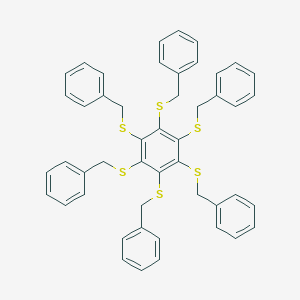
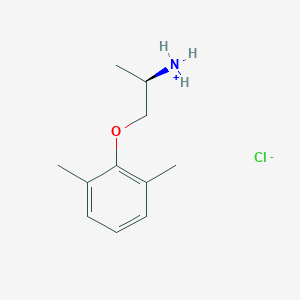
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)

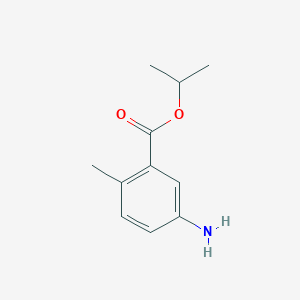

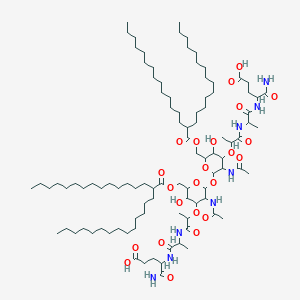
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)

